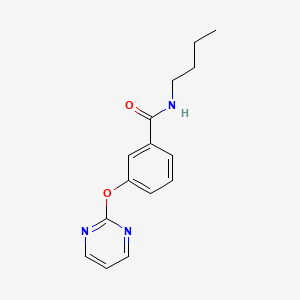![molecular formula C18H25N5OS B5503909 2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5503909.png)
2-[3-oxo-3-(1-pyrrolidinyl)propyl]-5-(1,3-thiazol-2-ylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex heterocyclic compounds, such as the one , often involves the creation of novel scaffolds that incorporate multiple functional groups and heteroatoms. For example, Abrous et al. (2001) described the syntheses of tricyclic scaffolds that incorporate a fusion of a substituted pyranose ring with seven-membered rings, indicating a methodological approach that could be relevant to the synthesis of our compound of interest (Abrous, Hynes, Friedrich, Smith, & Hirschmann, 2001). Such methods are crucial for the construction of complex molecules, providing a foundation for the synthesis of similar compounds.
Molecular Structure Analysis
Understanding the molecular structure of complex compounds is essential for their functional analysis. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are typically employed to elucidate the structure. Studies like that of Reisinger et al. (2004), which explored the structures of related heterocycles, highlight the importance of structural analysis in understanding the behavior and reactivity of such molecules (Reisinger, Koch, Bernhardt, & Wentrup, 2004).
Chemical Reactions and Properties
The chemical reactivity of a compound is dictated by its functional groups and molecular structure. Research into similar compounds has revealed various reactions, such as nucleophilic substitutions, cyclizations, and condensations, that could potentially apply to our compound of interest. For instance, Katritzky et al. (2003) investigated nucleophilic substitutions in the synthesis of related diazepines, which could provide insights into the chemical behavior of the compound (Katritzky, Jain, Akhmedova, & Xu, 2003).
Physical Properties Analysis
The physical properties of a compound, including melting point, solubility, and crystal structure, are crucial for its application in drug development. These properties are often studied through experimental methods and can significantly influence the compound's suitability for further development. The work of Low et al. (2002), which examined the supramolecular structures of similar compounds, could offer valuable methods for analyzing the physical properties of our compound (Low, Cobo, Insuasty, Nogueras, & Sánchez, 2002).
Scientific Research Applications
Heterocyclic Synthesis and Pharmacological Potential
- Novel Synthesis Approaches : The development of new methods for preparing heterocyclic compounds, such as pyrrolo[3,4-d][1,2]diazepines, has been reported. These methods aim to improve the efficiency of synthesis and expand the range of potential medicinal compounds. For instance, a novel strategy for the synthesis of pyrrolo[3,4-d][1,2]diazepine heterocyclic systems was described, highlighting the importance of these compounds in medicinal chemistry (Kharaneko & Bogza, 2013).
Structural Diversity and Drug Discovery
- Hybrid Scaffolds for Drug Discovery : The synthesis of novel tricyclic scaffolds that fuse substituted pyranose rings with seven-membered rings, including tetrahydrobenzo[e][1,4]diazepin-5-one, showcases the potential for creating diverse molecular structures with possible therapeutic applications (Abrous et al., 2001).
Biological Activities and Therapeutic Potential
- Anxiolytic Agents : A series of pyrazolo[4,3-c]pyridines has been synthesized and evaluated as potential anxiolytic agents. These compounds showed a pharmacological profile distinct from that of diazepam, with some possessing higher affinity for central benzodiazepine receptors yet displaying less anticonvulsant activity and reduced sedative effects. This indicates the therapeutic potential of such compounds in treating anxiety disorders without the typical side effects associated with traditional benzodiazepines (Forbes et al., 1990).
Innovative Chemical Entities
- Novel Dual Nox4/Nox1 Inhibitors : The discovery of pyrazolo-pyrido-diazepine dione derivatives as new chemical entities with dual Nox4/Nox1 inhibitory activity highlights their promise as therapeutics for idiopathic pulmonary fibrosis. These compounds showed significant efficacy in vitro and in murine models, presenting a potential breakthrough in the treatment of this challenging disease (Gaggini et al., 2011).
properties
IUPAC Name |
1-pyrrolidin-1-yl-3-[5-(1,3-thiazol-2-ylmethyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5OS/c24-18(22-8-1-2-9-22)5-4-15-12-16-13-21(7-3-10-23(16)20-15)14-17-19-6-11-25-17/h6,11-12H,1-5,7-10,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWQIYFAASYJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CCC2=NN3CCCN(CC3=C2)CC4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}-1-(1-methyl-1H-pyrrol-2-yl)-2-oxoethanone](/img/structure/B5503832.png)


![1-[(4-chlorophenyl)sulfonyl]-N-(6-methyl-2-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5503857.png)
![N-[3-hydroxy-1-(4-methylphenyl)propyl]-3-(3-methoxyphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B5503865.png)
![3-[5-(4-chlorophenyl)-2-furyl]-2-phenylacrylonitrile](/img/structure/B5503875.png)
![2-{1-(4-chloro-2-methylphenyl)-5-[(2-oxopiperidin-1-yl)methyl]-1H-1,2,4-triazol-3-yl}acetamide](/img/structure/B5503887.png)
![[1-(4-chloro-2-fluorobenzyl)-3-(cyclopropylmethyl)piperidin-3-yl]methanol](/img/structure/B5503895.png)
![4-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)amino]phenyl propionate](/img/structure/B5503901.png)
![(3S*,4R*)-N,N-dimethyl-4-(4-methylphenyl)-1-[2-(1H-pyrazol-1-yl)benzoyl]-3-pyrrolidinamine](/img/structure/B5503912.png)


![1-{[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]acetyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5503930.png)
